molecular formula C8H9BrO2 B092324 1-Bromo-2,4-dimethoxybenzene CAS No. 17715-69-4

1-Bromo-2,4-dimethoxybenzene

Cat. No. B092324
CAS RN: 17715-69-4
M. Wt: 217.06 g/mol
InChI Key: NIUZVSQOXJIHBL-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethoxybenzene is a brominated derivative of dimethoxybenzene, a compound with two methoxy groups attached to a benzene ring. This compound is of interest due to its potential use as an intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and electroluminescent materials.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the NBS bromination of dimethoxybenzenes can be controlled to avoid bromination while achieving oxidative demethylation, as demonstrated in the synthesis of quinoline derivatives . Similarly, the synthesis of 1,2-dibromobenzenes, which are valuable precursors for organic transformations, involves regioselective bromination and halogen/metal permutations . These methods highlight the versatility and control achievable in the synthesis of brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex due to the presence of substituents that influence the overall geometry and electronic properties of the molecule. For example, the single crystal X-ray structure of a brominated dimethoxybenzene derivative has been reported, providing insights into the spatial arrangement of the substituents around the benzene ring . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, making them useful intermediates in organic synthesis. The reactivity of these compounds can be tailored by controlling the position and nature of the substituents on the benzene ring. For example, sulfur-functionalized benzoquinones can be synthesized from brominated dimethoxybenzenes, demonstrating the potential for further functionalization . Additionally, the use of brominated benzene derivatives in Williamson reactions to produce intermediates for pharmaceutical applications has been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2,4-dimethoxybenzene and related compounds are influenced by the presence of bromine and methoxy groups. These substituents affect the compound's polarity, solubility, and reactivity. The steric hindrance provided by bulky groups can also impact the compound's behavior in chemical reactions, as seen in the synthesis of crowded phosphine derivatives . Electrochemical measurements and spectroscopic methods, such as NMR and IR, are commonly used to characterize these properties and confirm the structures of synthesized compounds 10.

Scientific Research Applications

  • Synthesis of Sulfur-Functionalised Benzoquinones : The bromination of dimethoxydimethylbenzene, leading to products including 1-bromo-2,5-dimethoxy-3-methylbenzene, plays a role in creating new sulfur-containing quinone derivatives (Aitken et al., 2016).

  • Intermediate for Medicinal and Pharmaceutical Agents : 1-Bromo-2,4-dinitrobenzene, derived from bromobenzene, serves as an intermediate in the synthesis of pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

  • Oxidation to Benzoquinones : Fused 1,4-dimethoxybenzenes, including derivatives of 1-Bromo-2,4-dimethoxybenzene, can be oxidized to benzoquinones, with controlled reactions for bromination and oxidative demethylation (Kim et al., 2001).

  • Ring Expansion in Organometallic Chemistry : 1-Bromo-2,3,4,5-tetraethylalumole, related to 1-Bromo-2,4-dimethoxybenzene, is used in ring expansion reactions to produce novel organometallic compounds (Agou et al., 2015).

  • Formation of Ditopic Ligands : 1,2-Dibromo-4,5-dimethoxybenzene, closely related to 1-Bromo-2,4-dimethoxybenzene, is used to build ditopic ligands with various electrophiles, showcasing its versatility in ligand synthesis (Chuong et al., 2013).

  • Synthesis of Heterocyclic Compounds : The compound participates in benzyne type reactions for synthesizing tetralone derivatives, useful in producing various heterocyclic compounds (Kametani et al., 1973).

  • In Vivo Pharmacokinetic and Pharmacodynamic Evaluation : It is used in synthesizing labeled compounds for pharmacokinetic and pharmacodynamic studies (Wang et al., 1993).

  • Antioxidant and Anticancer Activities : Derivatives of bromophenols, including those related to 1-Bromo-2,4-dimethoxybenzene, show potential in drug development due to their biological activities, such as antioxidant and anticancer properties (Dong et al., 2022).

Safety And Hazards

1-Bromo-2,4-dimethoxybenzene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding personal contact, including inhalation, wearing protective clothing, and using in a well-ventilated area .

properties

IUPAC Name

1-bromo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUZVSQOXJIHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170262
Record name 1-Bromo-2,4-dimethoxybenzene
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-dimethoxybenzene

CAS RN

17715-69-4
Record name 1-Bromo-2,4-dimethoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4-dimethoxybenzene
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Record name 1-Bromo-2,4-dimethoxybenzene
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Record name 1-bromo-2,4-dimethoxybenzene
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Record name 1-BROMO-2,4-DIMETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
M Feuerstein, H Doucet, M Santelli - Tetrahedron Letters, 2001 - Elsevier
cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 system efficiently catalyses the Suzuki cross-coupling of sterically hindered substrates. Very high …
Number of citations: 80 www.sciencedirect.com
G Ishii, K Moriyama, H Togo - Tetrahedron Letters, 2011 - Elsevier
Various aromatic bromides were efficiently transformed into the corresponding aromatic nitriles in good yields via the formations of Grignard reagents and subsequently N,N-dimethyl …
Number of citations: 37 www.sciencedirect.com
H Konishi, K Aritomi, T Okano, J Kiji - … of the Chemical Society of Japan, 1989 - journal.csj.jp
The monobromination of alkoxybenzenes with N-bromosuccinimide catalyzed by silica gel in carbon tetrachloride occurred preferentially at the para-position. m-t-Butylmethoxybenzene …
Number of citations: 117 www.journal.csj.jp
RS Shaikh, I Ghosh, B König - Chemistry–A European Journal, 2017 - Wiley Online Library
The direct transformation of ubiquitous, but chemically inert C−H bonds into diverse functional groups is an important strategy in organic synthesis that improves the atom economy and …
S Harder, R Meijboom, JR Moss - Journal of organometallic chemistry, 2004 - Elsevier
Synthetic routes for the following dendrimers are described: Si[CH 2 CH 2 Si(Me) 2 CH 2 -3,5-(MeO) 2 -C 6 H 3 ] 4 (2) and Si[CH 2 CH 2 Si(Me) 2 -2,4-(MeO) 2 -C 6 H 3 ] 4 (4). The …
Number of citations: 9 www.sciencedirect.com
C Vila, S Cembellín, V Hornillos… - … A European Journal, 2015 - Wiley Online Library
A Pd‐catalyzed direct cross‐coupling of two distinct aryl bromides mediated by tBuLi is described. The use of [Pd‐PEPPSI‐IPr] or [Pd‐PEPPSI‐IPent] as catalyst allows for the efficient …
PY Toullec, E Genin, L Leseurre… - Angewandte Chemie …, 2006 - Wiley Online Library
A golden tandem reaction: The [PPh 3 AuCl]/AgSbF 6 catalytic system promotes a tandem reaction composed of a Friedel–Crafts-type addition of electron-rich aromatic and …
Number of citations: 179 onlinelibrary.wiley.com
XX Zhang, SL Buchwald - The Journal of Organic Chemistry, 2000 - ACS Publications
N-Aryl-aza-crown ethers were efficiently prepared by reaction of an aza-crown ether with an aryl bromide via a palladium-catalyzed amination. The combination of Pd 2 (dba) 3 and a …
Number of citations: 69 pubs.acs.org
G Ishii, R Harigae, K Moriyama, H Togo - Tetrahedron, 2013 - Elsevier
Various aryl bromides were efficiently converted into the corresponding aromatic nitriles in good yields by the treatment with Mg turnings and subsequently DMF, followed by treatment …
Number of citations: 25 www.sciencedirect.com
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 74 pubs.acs.org

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